Superior Renin Inhibition vs. Pepstatin at Physiological pH
At the physiologically relevant pH of 7.4, the Nle-Sta-Ala-Sta core within the SR 42128 analog (Iva-Phe-Nle-Sta-Ala-Sta-OH) demonstrates a dramatic 2,000-fold increase in potency against human plasma renin when compared directly to pepstatin, a commonly used generic aspartic protease inhibitor [1]. This quantifies the functional advantage of the specific Nle-Sta-Ala-Sta sequence over a widely available, less potent alternative.
| Evidence Dimension | Potency against human plasma renin (ligand displacement) |
|---|---|
| Target Compound Data | IC50 = 2.8 × 10⁻⁸ M (28 nM) |
| Comparator Or Baseline | Pepstatin: IC50 = ~5.6 × 10⁻⁵ M (56,000 nM) |
| Quantified Difference | 2,000-fold more potent |
| Conditions | Human plasma renin, pH 7.4, ligand displacement assay |
Why This Matters
This 2,000-fold difference directly impacts experimental design by reducing the amount of compound required, minimizing off-target effects from high concentrations, and enabling studies at near-physiological conditions where pepstatin is essentially ineffective.
- [1] De Claviere, M., Cazaubon, C., Lacour, C., Nisato, D., Gagnol, J. P., Evin, G., & Corvol, P. (1985). In vitro and in vivo inhibition of human and primate renin by a new potent renin inhibitor: SR 42128. Journal of Cardiovascular Pharmacology, 7, S58-S61. View Source
